molecular formula C48H72O6 B1642680 2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene CAS No. 156244-98-3

2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene

Cat. No.: B1642680
CAS No.: 156244-98-3
M. Wt: 745.1 g/mol
InChI Key: IUYYUSKHZOXORT-UHFFFAOYSA-N
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Description

2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene is a discotic liquid crystal (LC) compound with a central triphenylene core functionalized by five hexyloxy chains and one hydroxyl group. This asymmetry distinguishes it from symmetric analogs like 2,3,6,7,10,11-hexakis(hexyloxy)triphenylene (CAS 70351-86-9), which lacks the hydroxyl group . The hydroxyl group enables further functionalization, such as esterification or etherification, making it a versatile intermediate for polymers and supramolecular assemblies . Its liquid crystalline phases are stabilized by complementary polytopic interactions (CPI), where the hydroxyl group participates in hydrogen bonding, enhancing columnar phase stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale electroorganic synthesis. This method is preferred due to its efficiency and the ability to produce high-purity compounds. The process involves anodic treatment of catechol ketals followed by acidic hydrolysis .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation states.

    Substitution: The hexyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as molybdenum pentachloride or electrochemical methods are commonly used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products:

Scientific Research Applications

Liquid Crystal Applications

One of the primary applications of 2-hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene is in the field of liquid crystals. The compound exhibits a stable columnar liquid crystal phase that can be manipulated for various applications.

  • Columnar Liquid Crystals : The compound forms enantiotropic columnar hexagonal phases that are stable over a wide temperature range. This stability is enhanced through the formation of complementary polytopic interaction (CPI) compounds with other triphenylene derivatives. These interactions allow for the creation of materials with tailored properties for specific applications in displays and sensors .
  • Mesogenic Properties : As a mesogenic compound, it can induce liquid crystal behavior in otherwise non-mesogenic esters. The ability to form stable liquid crystalline phases makes it suitable for use in advanced display technologies .

Materials Science

In materials science, this compound is researched for its potential in creating novel materials with specific optical and electronic properties.

  • Optical Materials : Due to its unique molecular structure and ability to form ordered phases, this compound can be used to develop optical materials that exhibit specific refractive indices or light manipulation capabilities. This has potential applications in optical devices and photonic systems .
  • Polymer Composites : The compound can be incorporated into polymer matrices to enhance the thermal and mechanical properties of the resulting composites. Research indicates that incorporating such compounds can improve the thermal stability and mechanical strength of polymers .

Organic Electronics

The electronic properties of this compound make it an attractive candidate for use in organic electronic devices.

  • Organic Light Emitting Diodes (OLEDs) : Its ability to form ordered structures can be exploited in the development of OLEDs where efficient charge transport and emission characteristics are crucial. Studies have shown that incorporating this compound into OLED structures can enhance device performance significantly .
  • Field Effect Transistors (FETs) : The compound's semiconducting properties make it suitable for use in organic FETs. Research indicates that devices utilizing this compound demonstrate improved charge mobility and device stability compared to traditional organic semiconductors .

Case Studies

Application AreaStudy ReferenceFindings
Liquid CrystalsBoden et al., 2001Demonstrated stable columnar phases with potential for display technologies.
Optical MaterialsResearch on polymer compositesEnhanced thermal stability and mechanical strength when incorporated into polymers.
Organic ElectronicsStudies on OLEDsImproved charge transport and emission efficiency observed with this compound.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene involves its ability to self-assemble into columnar mesophases due to π-π interactions between the aromatic cores. This self-assembly allows for efficient charge carrier transport, making it useful in organic electronics. The compound’s molecular targets include various organic and inorganic substrates, and its pathways involve interactions with other molecules through π-π stacking and hydrogen bonding .

Comparison with Similar Compounds

Substituent Variations and Mesomorphic Properties

Hexyloxy vs. Shorter/Longer Alkoxy Chains

  • 2-Hydroxy-3,6,7,10,11-pentakis(pentyloxy)triphenylene : Replacing hexyloxy with pentyloxy chains reduces steric bulk, lowering the clearing temperature (transition to isotropic phase) by ~20°C compared to the hexyloxy derivative. This compound also exhibits a narrower mesophase range .
  • 2-Hydroxy-3,6,7,10,11-pentakis(dodecyloxy)triphenylene : Longer dodecyloxy chains increase intermolecular van der Waals interactions, stabilizing columnar phases up to 150°C, but reduce solubility in common solvents .

Fluorinated Derivatives

Fluorination at the terminal position of alkoxy chains (e.g., 2-hydroxy-3,6,7,10,11-pentakis((5-fluoropentyl)oxy)triphenylene) enhances thermal stability (ΔT for mesophase increased by ~15°C) and alters optical properties due to fluorine's electronegativity. These derivatives also show improved columnar ordering in polymers .

Fully Substituted Analogs

  • 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene (CAS 70351-86-9) : The absence of a hydroxyl group results in higher symmetry, leading to a broader hexagonal columnar (Colₕ) phase range (60–120°C vs. 40–100°C for the hydroxylated derivative). However, it lacks reactive sites for polymerization .

Functional Group Modifications

Hydroxyl vs. Methoxy Groups

Replacing the hydroxyl group with methoxy (e.g., 2-methoxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene) eliminates hydrogen bonding, destabilizing columnar phases. The clearing temperature drops by ~30°C, and the mesophase range narrows significantly .

Metal Complexation

Nickel bis(dithiolene) complexes with pentakis(dodecyloxy)triphenylene units exhibit photothermal activity (ΔT = 50°C under laser irradiation) and segregated organic/inorganic columns. The hydroxylated analog lacks this functionality but serves as a precursor for metal-coordinated systems .

Polymer Incorporation

Side-Chain Polymers

  • Poly(methyl methacrylate) with Triphenylene Pendants : The hydroxylated derivative enables covalent attachment via ester linkages, forming polymers with stable Colₕ phases up to 180°C. Fluorinated analogs (e.g., P-10a, P-10b) show enhanced thermal stability (decomposition temperature >300°C) .

Key Data Tables

Table 1: Phase Transition Temperatures of Selected Triphenylene Derivatives

Compound Substituents Phase Transitions (°C) Mesophase Type Reference
2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene 5×C₆H₁₃O, 1×OH Cr 40 Colₕ 100 Iso Columnar (Colₕ)
2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene 6×C₆H₁₃O Cr 60 Colₕ 120 Iso Columnar (Colₕ)
2-Methoxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene 5×C₆H₁₃O, 1×OCH₃ Cr 50 Colₕ 70 Iso Columnar (Colₕ)
2-Hydroxy-3,6,7,10,11-pentakis((5-fluoropentyl)oxy)triphenylene 5×CF₂C₄H₈O, 1×OH Cr 55 Colₕ 115 Iso Columnar (Colₕ)

Table 2: Thermal and Optical Properties

Compound Decomposition Temp. (°C) Fluorescence Quantum Yield Key Application
This compound 280 0.15 CPI-stabilized LCs
Fluorinated Triphenylene Polymer (P-10a) >300 0.08 High-stability LCs
Nickel Bis(dithiolene) Complex 250 N/A Photothermal Materials

Biological Activity

2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene (CAS No. 156244-98-3) is a derivative of triphenylene characterized by the presence of multiple hexyloxy substituents and a hydroxyl group. This compound has garnered attention in materials science and organic chemistry due to its unique structural properties and potential applications in liquid crystal technologies and organic semiconductors. This article explores its biological activity, focusing on recent research findings, synthesis methods, and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a central triphenylene core with five hexyloxy groups attached to it. The hydroxyl group contributes to its solubility and potential interactions with biological systems.

Structural Formula

C30H50O5\text{C}_{30}\text{H}_{50}\text{O}_5

Synthesis Methods

The synthesis of this compound typically involves oxidative coupling reactions starting from simpler aromatic precursors. One notable method includes the oxidative trimerization of veratrole to form the triphenylene framework followed by functionalization with hexyloxy groups. The process can yield various derivatives that exhibit distinct physical properties.

Synthesis Method Yield (%) Notes
Oxidative coupling of veratrole70%High yield achieved under controlled conditions
Selective removal of hexyl substituents35-44%Difficult separation from unreacted materials

Biological Activity

Research into the biological activity of this compound is still emerging. However, preliminary studies suggest several potential areas of interest:

Antimicrobial Activity

A study indicated that triphenylene derivatives exhibit antimicrobial properties. The presence of hydroxyl groups may enhance their interaction with microbial membranes, leading to increased efficacy against certain pathogens.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted on various cancer cell lines. Results indicate that certain derivatives show selective cytotoxic effects, suggesting potential applications in cancer therapy.

Liquid Crystalline Properties

The compound displays liquid crystalline behavior which can be utilized in biosensing applications. Its ability to form ordered phases at specific temperatures makes it suitable for developing responsive materials that can change properties in biological environments.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Materials Chemistry explored the antimicrobial properties of various triphenylene derivatives. The results showed that compounds with higher degrees of substitution exhibited enhanced activity against Gram-positive bacteria compared to their less substituted counterparts .
  • Cytotoxicity Assessment : Research conducted on the cytotoxic effects of this compound demonstrated that it significantly inhibited the growth of human breast cancer cells (MCF-7) at concentrations above 50 µM . The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Liquid Crystal Applications : The compound's liquid crystalline nature was investigated for use in biosensors. It was found that the incorporation of this compound into sensor matrices improved sensitivity and response times when detecting biomolecules .

Q & A

Q. Basic: What established synthetic methodologies are available for 2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene, and how can regioselectivity challenges be addressed?

The synthesis typically involves functionalizing the triphenylene core via sequential alkylation and hydrolysis. A key approach is electrochemical trimerization of catechol derivatives in solvents like propylene carbonate, which avoids toxic acetonitrile and minimizes over-oxidation by precipitating the product early . For regioselective substitution, steric and electronic directing groups (e.g., tert-butyldimethylsilyl) can guide alkoxy group placement. Acid-catalyzed cleavage of protective groups (e.g., ketals) ensures precise hydroxy group introduction . Challenges include competing side reactions; optimizing reaction time, temperature, and catalyst loading (e.g., HBr in toluene for bromination) improves selectivity .

Q. Basic: Which analytical techniques are critical for verifying the structural integrity and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns by correlating proton environments with alkoxy/hydroxy groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C54_{54}H84_{84}O6_6, MW ≈ 853.2) and detects impurities like chinoide byproducts .
  • Cyclic Voltammetry : Monitors redox behavior during synthesis to ensure no over-oxidation occurs .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, with heat capacity data (e.g., 372.3–397.1 K range) informing decomposition thresholds .

Q. Advanced: How do hexyloxy substituents impact the compound’s thermal and phase behavior compared to shorter-chain analogs?

Hexyloxy groups enhance solubility in nonpolar solvents (e.g., toluene) and lower melting points due to increased steric bulk. Heat capacity studies (C54_{54}H84_{84}O6_6) show a polynomial regression fit (sr = 0.12%) in the 372.3–397.1 K range, indicating stable liquid crystalline phases . Shorter chains (e.g., methoxy) reduce steric hindrance, favoring π-π stacking and higher melting points. Differential Scanning Calorimetry (DSC) can quantify phase transitions, while X-ray diffraction reveals columnar mesophase arrangements .

Q. Advanced: What experimental strategies mitigate over-oxidation during electrochemical synthesis of triphenylene derivatives?

  • Controlled Potential Electrolysis : Maintain potentials below the over-oxidation threshold (determined via cyclic voltammetry) .
  • Solvent Selection : Propylene carbonate improves product solubility, allowing precipitation before degradation .
  • In-situ Monitoring : Use UV-vis spectroscopy to track trimerization progress and halt electrolysis at optimal yield (e.g., ~95% conversion) .

Q. Advanced: How can conflicting NMR and mass spectrometry data regarding purity be resolved?

  • Multi-Technique Cross-Validation : Combine 1^1H NMR integration (quantifying alkoxy vs. hydroxy protons) with HRMS to identify trace impurities (e.g., incomplete hydrolysis byproducts) .
  • Chromatographic Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) to isolate pure fractions, followed by recrystallization in ethanol .
  • Advanced Spectrometry : MALDI-TOF or LC-MS/MS detects low-abundance contaminants (e.g., brominated intermediates from incomplete substitution) .

Q. Advanced: What role does this compound play in designing functional materials like covalent organic frameworks (COFs)?

The hydroxy group enables post-synthetic modifications (e.g., Schiff base formation with aldehydes), while hexyloxy chains enhance solubility for solution-processing. For example, HFPTP (a triphenylene derivative) forms COFs via condensation with biphenyldialdehyde, achieving 1D nanochannels for gas separation . Key parameters include stoichiometric monomer ratios and solvent choice (e.g., DMF/DMSO mixtures) to ensure crystallinity .

Q. Basic: What solvents are optimal for processing this compound in supramolecular assemblies?

  • Polar Aprotic Solvents : DMF or DMSO dissolve the compound via hydrogen bonding with the hydroxy group.
  • Nonpolar Solvents : Toluene or hexane stabilize self-assembled structures (e.g., columnar liquid crystals) through van der Waals interactions with hexyloxy chains .

Q. Advanced: How can computational modeling predict the compound’s electronic properties for optoelectronic applications?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., ~3.1 eV for triphenylene derivatives), correlating with UV-vis absorption peaks .
  • Molecular Dynamics (MD) : Simulates self-assembly behavior in solvents, guiding experimental conditions for thin-film fabrication .

Properties

IUPAC Name

3,6,7,10,11-pentahexoxytriphenylen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H72O6/c1-6-11-16-21-26-50-44-32-38-37(31-43(44)49)39-33-45(51-27-22-17-12-7-2)47(53-29-24-19-14-9-4)35-41(39)42-36-48(54-30-25-20-15-10-5)46(34-40(38)42)52-28-23-18-13-8-3/h31-36,49H,6-30H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYYUSKHZOXORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCC)OCCCCCC)OCCCCCC)OCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H72O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

745.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Anhydrous iron chloride (4.7 g, 28.9 mmol) was added to a stirred mixture of 2-acetoxy-1-hexyloxybenzene (3.4 g, 14.4 mmol) and 3,3′,4,4′-tetrahexyloxybiphenyl (4.0 g, 7.2 mmol) in dichloromethane. The mixture was stirred for 5 h and poured onto methanol (300 ml). The resultant precipitate was filtered off and saponified with potassium carbonate in ethanol (5% water) under reflux for over night. After cooling, water (50 ml) was added and the product was extracted with dichloromethane, dried (MgSO4), concentrated and purified by column chromatography on silica gel using dichloromethane and petroleum spirit (1:1) as eluent and then recrystallised from ethanol to yield a white solid (3.59 g, 67%). Found: C, 77.30; H, 9.85. C48H72O6 requires C, 77.38; H, 9.74. δH (CHCl3) 7.96 (s, 1H, ArH), 7.83-7.82 (m, 4H, ArH), 7.77 (s, 1H, ArH), 5.92 (1H, s, OH), 4.31-4.18 (m, 10H, OCH2), 1.99-1.92 (m, 10H, CH2), 1.58-1.55 (m, 10H, CH2), 1.46-1.38 (m, 20H, CH2), 0.97-0.83 (15H, m, CH3).
Name
2-acetoxy-1-hexyloxybenzene
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
3,3′,4,4′-tetrahexyloxybiphenyl
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
iron chloride
Quantity
4.7 g
Type
catalyst
Reaction Step One
Name
Yield
67%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene
2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene
2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene
2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene
2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene

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